(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC15781716
Molecular Formula: C10H12BNO5
Molecular Weight: 237.02 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H12BNO5 | 
|---|---|
| Molecular Weight | 237.02 g/mol | 
| IUPAC Name | (3-acetamido-5-methoxycarbonylphenyl)boronic acid | 
| Standard InChI | InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13) | 
| Standard InChI Key | QZHAMNSNXSJPQI-UHFFFAOYSA-N | 
| Canonical SMILES | B(C1=CC(=CC(=C1)NC(=O)C)C(=O)OC)(O)O | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by its boronic acid group () attached to a phenyl ring bearing two functional groups:
- 
Acetamido (-NHCOCH): Introduces hydrogen-bonding capability and modulates electronic properties.
 - 
Methoxycarbonyl (-COOCH): Enhances steric bulk and influences solubility.
 
The SMILES notation precisely encodes this arrangement .
Computational Chemistry Insights
Key physicochemical parameters derived from computational models include:
| Property | Value | 
|---|---|
| Topological Polar Surface Area (TPSA) | 95.86 Ų | 
| LogP (Partition Coefficient) | -0.8886 | 
| Hydrogen Bond Acceptors | 5 | 
| Hydrogen Bond Donors | 3 | 
| Rotatable Bonds | 3 | 
These metrics suggest moderate polarity and solubility, with TPSA indicating significant surface area for intermolecular interactions .
Synthesis and Manufacturing
Production Specifications
Commercial batches of the compound are typically synthesized to 95% purity, as indicated by analytical chromatography. Key manufacturing details include:
- 
Storage: Sealed containers at 2–8°C under dry conditions.
 - 
Shipping: Stable at room temperature within continental U.S., though variability may occur in other regions .
 
Quality Control Protocols
Quality assurance requires cross-referencing product (Cat. No. CS-0179015) and batch numbers, ensuring consistency across synthetic routes .
| Precautionary Measure | Code | 
|---|---|
| Post-exposure skin wash | P264 | 
| Eye rinse protocol | P305+P351+P338 | 
| Contamination avoidance | P280 | 
Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .
Applications in Research
Role in Suzuki-Miyaura Coupling
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds in the presence of palladium catalysts. The methoxycarbonyl group in this derivative may stabilize intermediates or modulate reactivity in such transformations .
Comparative Analysis with Related Boronic Acids
(3,5-Bis(trifluoromethyl)phenyl)boronic Acid
A structurally distinct boronic acid (CAS 73852-19-4) features trifluoromethyl groups, enhancing lipophilicity () and metabolic stability compared to the acetamido/methoxycarbonyl variant. Such differences underscore the tunability of boronic acids for specific applications .
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